molecular formula C11H14O2 B1665111 4-(4-Methoxyphenyl)-2-butanone CAS No. 104-20-1

4-(4-Methoxyphenyl)-2-butanone

Cat. No. B1665111
M. Wt: 178.23 g/mol
InChI Key: PCBSXBYCASFXTM-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

4-(4-methoxyphenyl)-2-butanone (14.9908 g, 84.2 mmol) and diethyloxalate (12.3434 g, 84.2 mmol) were mixed together, and then added to a solution of NaOEt (3 M, 28.1 mL) stirring in an ice bath under N2. After stirring for 15 minutes, the reaction was warmed to room temperature and stirred. After 10 min, the reaction completely solidified. An additional 100 mL EtOH was added, the reaction was placed on mechanical shaker overnight. The reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, and concentrated to yield crude 22. The crude material was purified with 1:1 Hexanes:CH2Cl2 to obtain 22. 1H (CDCl3, 400 MHz): δ 14.39 (1H, broad s), 7.10 (2H, d, J=7.1 Hz), 6.82 (2H, d, J=6.3 Hz), 6.34 (1H, s), 4.33 (2H, q, J=7.1 Hz), 3.77 (3H, s), 2.91 (2H, t, J=7.3 Hz), 2.78 (2H, t, J=7.3 Hz), 1.36 (3H, t, J=7.1 Hz) ppm. 13C (CDCl3, 100 MHz): δ 202.53, 166.46, 162.29, 158.36, 132.36, 129.44, 114.20, 102.11, 62.75, 55.47, 43.02, 29.94, 14.27 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 55.47, 14.27; CH2 carbons: 62.75, 43.02, 29.94; CH carbons: 129.44, 114.20, 102.11 ppm. HPLC: 10.12 min. (Starting material: HPLC: 9.10 min.)
Quantity
14.9908 g
Type
reactant
Reaction Step One
Quantity
12.3434 g
Type
reactant
Reaction Step One
Name
Quantity
28.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11](=[O:13])[CH3:12])=[CH:5][CH:4]=1.[CH2:14]([O:16][C:17](=[O:23])[C:18](OCC)=[O:19])[CH3:15].CC[O-].[Na+]>CCO>[CH2:14]([O:16][C:17](=[O:23])[C:18](=[O:19])[CH2:12][C:11](=[O:13])[CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
14.9908 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC(C)=O
Name
Quantity
12.3434 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Two
Name
Quantity
28.1 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring in an ice bath under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was placed on mechanical shaker overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with CH2Cl2
WASH
Type
WASH
Details
The combined organics were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield crude 22
CUSTOM
Type
CUSTOM
Details
The crude material was purified with 1:1 Hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(C(CC(CCC1=CC=C(C=C1)OC)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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